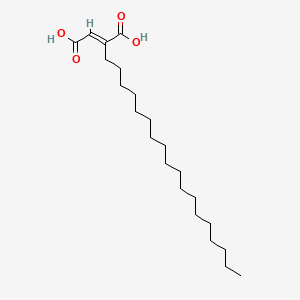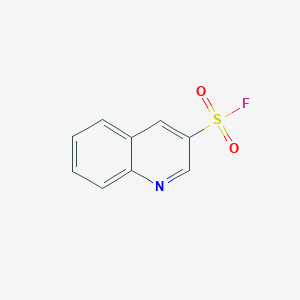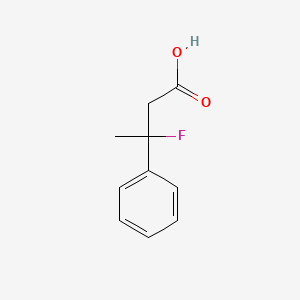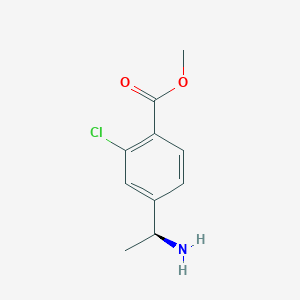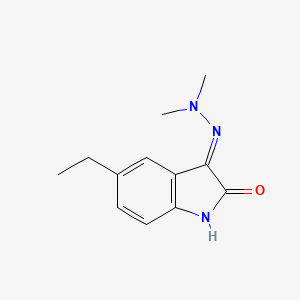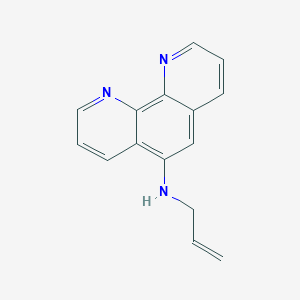![molecular formula C19H29NO B13114584 1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an organic compound with the chemical formula C19H29NO2 and a molar mass of 303.446 g·mol−1 . Bornaprolol is used primarily in the treatment of cardiovascular diseases due to its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of Bornaprolol .
Industrial Production Methods
Industrial production of Bornaprolol follows a similar synthetic route but is optimized for large-scale manufacturing. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
化学反応の分析
Types of Reactions
Bornaprolol undergoes several types of chemical reactions, including:
Oxidation: Bornaprolol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Bornaprolol.
Substitution: Substitution reactions can occur at the phenoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Bornaprolol include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bornaprolol can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Bornaprolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control .
作用機序
Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets of Bornaprolol include the beta-adrenergic receptors on cardiac and smooth muscle cells. By blocking these receptors, Bornaprolol prevents the activation of the associated signaling pathways, resulting in its therapeutic effects .
類似化合物との比較
Bornaprolol is unique among beta-blockers due to its specific chemical structure, which includes a bicyclo[2.2.1]heptanyl group. This structural feature contributes to its distinct pharmacological properties. Similar compounds include:
Propranolol: Another non-selective beta-blocker used for similar therapeutic purposes.
Metoprolol: A selective beta-1 blocker with a different chemical structure.
Bisoprolol: Another selective beta-1 blocker with unique pharmacokinetic properties .
In comparison to these compounds, Bornaprolol has a longer duration of action and a different side effect profile, making it a valuable option in certain clinical scenarios .
特性
分子式 |
C19H29NO |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
1-[2-(2-bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H29NO/c1-3-20(2)13-17(21)12-15-6-4-5-7-18(15)19-11-14-8-9-16(19)10-14/h4-7,14,16-17,19,21H,3,8-13H2,1-2H3 |
InChIキー |
MKWPDZJOSDHBMS-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CC(CC1=CC=CC=C1C2CC3CCC2C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
